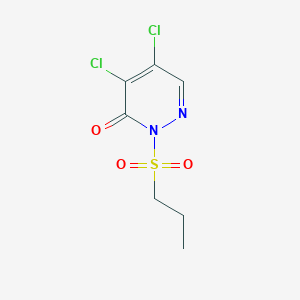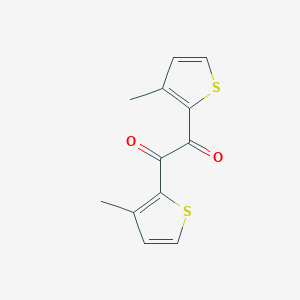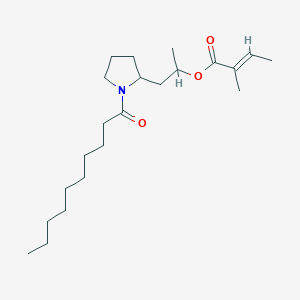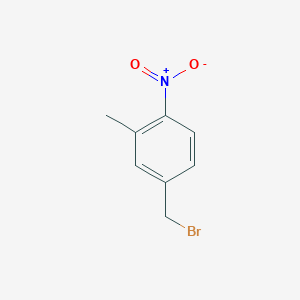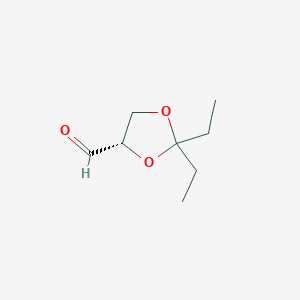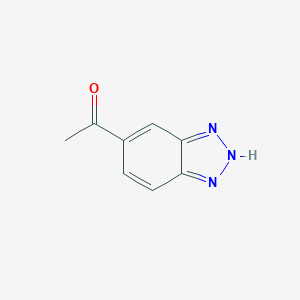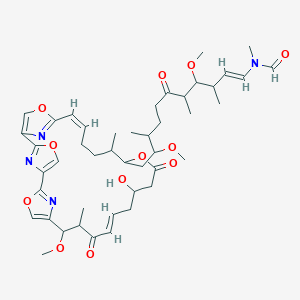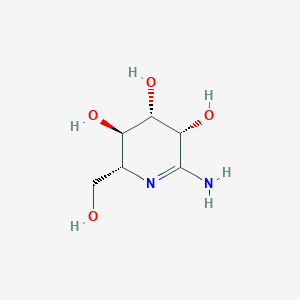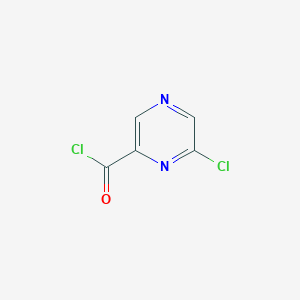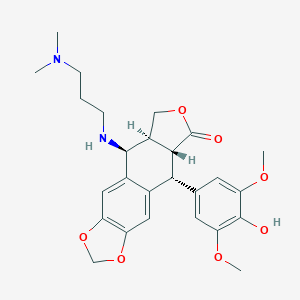
Ddpdptx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ddpdptx is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Ddpdptx is not fully understood, but it is believed to be related to its ability to modulate the activity of certain receptors in the body. Specifically, Ddpdptx has been shown to interact with the α2-adrenergic receptor, which is involved in the regulation of pain and inflammation. By modulating the activity of this receptor, Ddpdptx is able to reduce inflammation and pain in the body.
Efectos Bioquímicos Y Fisiológicos
Ddpdptx has been shown to have significant biochemical and physiological effects in the body. Specifically, it has been found to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory conditions. Additionally, Ddpdptx has been found to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ddpdptx for lab experiments is its ability to reduce inflammation and pain in animal models. This makes it a useful tool for studying various inflammatory and pain-related conditions. Additionally, Ddpdptx has been found to have neuroprotective effects, making it a useful tool for studying various neurodegenerative conditions.
However, there are also some limitations to using Ddpdptx in lab experiments. Specifically, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the optimal dosage and administration of Ddpdptx for different conditions are not yet established, which makes it difficult to compare results across different studies.
Direcciones Futuras
There are several future directions for research on Ddpdptx. One area of focus is the development of more specific and potent analogs of Ddpdptx that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the mechanism of action of Ddpdptx and its potential therapeutic applications. Finally, more studies are needed to establish the optimal dosage and administration of Ddpdptx for different conditions.
Métodos De Síntesis
Ddpdptx is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 2,6-dichlorophenyl-2-imidazoline hydrochloride, and the second compound is 3,3-diphenylpropylamine. The reaction between these two compounds results in the formation of Ddpdptx. This synthesis method has been extensively studied and optimized to produce high yields of Ddpdptx.
Aplicaciones Científicas De Investigación
Ddpdptx has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, Ddpdptx has been found to have neuroprotective effects, making it a potential treatment for various neurodegenerative conditions.
Propiedades
Número CAS |
152833-16-4 |
|---|---|
Nombre del producto |
Ddpdptx |
Fórmula molecular |
C26H32N2O7 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
(5S,5aS,8aR,9R)-5-[3-(dimethylamino)propylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C26H32N2O7/c1-28(2)7-5-6-27-24-16-11-19-18(34-13-35-19)10-15(16)22(23-17(24)12-33-26(23)30)14-8-20(31-3)25(29)21(9-14)32-4/h8-11,17,22-24,27,29H,5-7,12-13H2,1-4H3/t17-,22+,23-,24+/m0/s1 |
Clave InChI |
YPFPNLDTVOTTIA-QQJYNPJZSA-N |
SMILES isomérico |
CN(C)CCCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES |
CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES canónico |
CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Sinónimos |
4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin DDPDPTX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



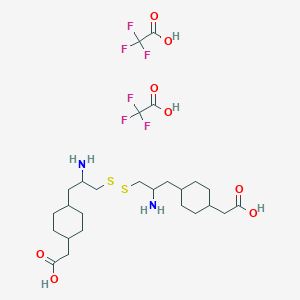
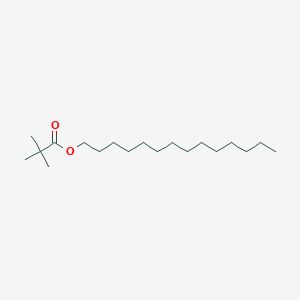
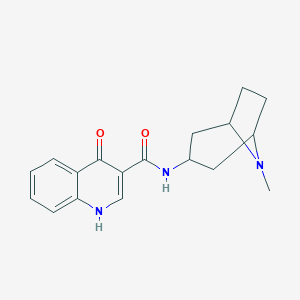
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
